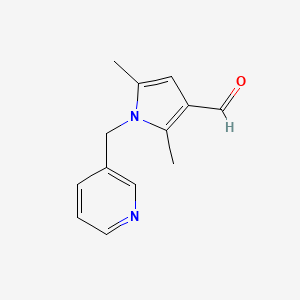

2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-6-13(9-16)11(2)15(10)8-12-4-3-5-14-7-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCWCMMYKNHTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CN=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390343 | |

| Record name | 2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878424-30-7 | |

| Record name | 2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5-dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into the strategic considerations for the construction of the substituted pyrrole core, focusing on two primary, logically sound synthetic routes. This document will provide detailed, step-by-step experimental protocols, discuss the mechanistic underpinnings of the key reactions, and offer insights into the rationale behind the selection of specific reagents and conditions. All quantitative data is summarized for clarity, and workflows are visualized through diagrams to facilitate a deeper understanding of the synthetic process. This guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Analysis

The target molecule, this compound, is a functionalized N-substituted pyrrole. The synthesis of such compounds requires a robust and flexible strategy that allows for the controlled introduction of substituents onto the pyrrole ring. Two primary retrosynthetic disconnections are considered for this target molecule, giving rise to two distinct forward synthetic pathways.

Pathway A involves the initial construction of the N-substituted pyrrole ring, followed by formylation at the C-3 position. This approach leverages the well-established Paal-Knorr pyrrole synthesis.

Pathway B follows a different sequence, beginning with a pre-functionalized pyrrole-3-carbaldehyde, which is then N-alkylated with a suitable pyridylmethyl electrophile.

This guide will primarily focus on Pathway A, as the Paal-Knorr synthesis is a highly reliable and versatile method for the formation of N-substituted pyrroles.[1][2] Pathway B will be presented as a viable alternative.

Recommended Synthetic Pathway (Pathway A): Paal-Knorr Cyclization followed by Vilsmeier-Haack Formylation

This preferred route commences with the condensation of 2,5-hexanedione and 3-(aminomethyl)pyridine to form the N-substituted pyrrole intermediate. This is subsequently formylated using the Vilsmeier-Haack reaction to yield the final product.

Overall Synthetic Scheme

Caption: Overall workflow for the recommended synthesis (Pathway A).

Step 1: Synthesis of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] The reaction proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[2]

Experimental Protocol:

A variety of conditions can be employed for the Paal-Knorr synthesis, with the choice of solvent and catalyst influencing reaction times and yields. Below are comparative protocols.

| Method | Solvent | Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference |

| Conventional | Methanol | Hydrochloric acid (catalytic) | Reflux | 15 min | Good to Excellent | [1] |

| Microwave | Ethanol | Acetic acid | 80 | 5-15 min | High | [3] |

| Mechanochemical | None | Citric acid (5 mol%) | Ambient | 15 min | High | [1] |

Detailed Protocol (Conventional Heating):

-

To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq), 3-(aminomethyl)pyridine (1.1 eq), and methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (1 drop).

-

Heat the reaction mixture to reflux for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Vilsmeier-Haack Formylation of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted formamide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] The regioselectivity of the formylation of N-substituted pyrroles is influenced by steric hindrance at the nitrogen substituent, which can favor formylation at the C-3 position.

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Pathway (Pathway B): N-Alkylation of a Pre-formed Pyrrole-3-carbaldehyde

This alternative route involves the initial synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, followed by N-alkylation with a suitable 3-pyridylmethyl halide.

Overall Synthetic Scheme

Caption: Overall workflow for the alternative synthesis (Pathway B).

Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde

This intermediate can be prepared by the Vilsmeier-Haack formylation of 2,5-dimethylpyrrole.

Step 2: N-Alkylation

The N-alkylation of the pyrrole nitrogen can be achieved by reaction with 3-(chloromethyl)pyridine hydrochloride in the presence of a base.

Experimental Protocol:

-

To a solution of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq).

-

Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Synthesis of Key Starting Materials

The commercial availability of the starting materials should be assessed. If necessary, they can be synthesized according to literature procedures.

Synthesis of 3-(Aminomethyl)pyridine

3-(Aminomethyl)pyridine can be synthesized through various methods, including the reduction of 3-cyanopyridine or via a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal followed by reductive cleavage.[6][7]

Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

This reagent can be prepared by the reaction of 3-pyridinemethanol with thionyl chloride.[8][9] 3-Pyridinemethanol can be obtained from the reduction of methyl pyridine-3-carboxylate, which in turn is synthesized from the esterification of 3-picolinic acid.[8][10]

Conclusion

This guide has outlined two viable synthetic pathways for the preparation of this compound. The recommended approach, involving a Paal-Knorr cyclization followed by Vilsmeier-Haack formylation, is well-supported by established and versatile synthetic methodologies. The alternative N-alkylation route provides a solid secondary strategy. The detailed protocols and mechanistic discussions herein are intended to provide researchers with a robust framework for the successful synthesis of this and structurally related compounds.

References

- Kumar, I., & Firoz, J. (2024). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances.

- Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.

- Kumar, I., & Firoz, J. (2024). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

ResearchGate. (2024). Synthetic approaches for pyrrole-3-carbaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine. Retrieved from [Link]

- Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21). Retrieved from [Link]

- Google Patents. (1998). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and amine using N-bromosuccinimide as catalyst and microwave oven. Retrieved from [Link]

-

CORE. (n.d.). One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry.

-

ACS Publications. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical and Chemical Sciences.

-

PubMed Central. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 9. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the heterocyclic compound, 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this molecule's characteristics for potential applications in medicinal chemistry and materials science. This document moves beyond a simple data sheet, offering insights into the experimental methodologies and the scientific rationale that underpin the characterization of such novel compounds.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational motif in a multitude of biologically active molecules, including natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural properties make it a privileged scaffold in drug design. The title compound, this compound, incorporates three key pharmacophoric features: a substituted pyrrole core, a flexible pyridinylmethyl N-substituent, and a reactive carbaldehyde group. This combination of functionalities suggests potential for this molecule to serve as a versatile intermediate in the synthesis of more complex chemical entities with diverse biological activities. A thorough understanding of its physicochemical properties is the first critical step in unlocking this potential.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can compile its fundamental properties from available sources and predict others based on established chemical principles and data from analogous structures.

| Property | Value/Prediction | Source/Basis |

| Chemical Formula | C₁₂H₁₂N₂O | [Sigma-Aldrich][2] |

| Molecular Weight | 200.24 g/mol | [Sigma-Aldrich][2] |

| CAS Number | 35711-47-8 | [Sigma-Aldrich][2] |

| Physical Form | Predicted to be a solid at room temperature | [Sigma-Aldrich][2] |

| Melting Point | Not experimentally determined. Prediction: Crystalline solid with a distinct melting point. | Based on typical properties of similar organic compounds. |

| Boiling Point | Not experimentally determined. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol) and sparingly soluble in water. | Based on the presence of both polar (pyridine, aldehyde) and non-polar (dimethylpyrrole) moieties. |

| InChI Key | PELMABXCQSKCNO-UHFFFAOYSA-N | [Sigma-Aldrich][2] |

| SMILES String | O=C([H])C1=C(C)N(C2=CN=CC=C2)C(C)=C1 | [Sigma-Aldrich][2] |

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound can be logically approached through a two-step process, leveraging well-established and robust organic reactions. This synthetic design allows for the controlled construction of the molecule, ensuring high purity of the final product.[3]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound.

Step 1: Paal-Knorr Pyrrole Synthesis

The initial and crucial step is the construction of the N-substituted pyrrole ring. The Paal-Knorr synthesis is the method of choice for this transformation due to its reliability and the ready availability of the starting materials.[4]

-

Rationale: This reaction proceeds by the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (3-(aminomethyl)pyridine). The acidic conditions catalyze the formation of a hemiaminal, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of a mild acid catalyst, such as acetic acid, is critical to prevent unwanted side reactions and polymerization.

Step 2: Vilsmeier-Haack Formylation

With the pyrrole core in place, the next step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic systems like pyrroles.

-

Rationale: This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrrole ring. Formylation is expected to occur at the C3 position due to the directing effects of the N-substituent and the existing methyl groups on the pyrrole ring.

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and comprehensive understanding of a newly synthesized compound, a battery of analytical techniques must be employed. The following protocols represent a self-validating system for the characterization of this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides a preliminary indication of purity.

-

Protocol:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube.[5]

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[6]

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A narrow range (0.5-1.0 °C) is indicative of a pure compound.

-

Solubility Assessment

Understanding the solubility profile is crucial for applications in drug delivery and for selecting appropriate solvents for further reactions and analysis.

-

Protocol:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a series of vials.[7]

-

A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) is added to each vial.[7]

-

The mixtures are agitated vigorously at a constant temperature.[8]

-

Solubility is determined by visual inspection for the complete dissolution of the solid. For quantitative analysis, the supernatant of a saturated solution can be analyzed by techniques like UV-Vis spectroscopy or HPLC.

-

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[9]

-

¹H NMR Spectroscopy Protocol:

-

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

-

The solution is transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Predicted ¹H NMR Spectral Features:

-

Pyrrole Proton: A singlet in the aromatic region (around 6.0-7.0 ppm).

-

Pyridinyl Protons: A set of multiplets in the aromatic region (typically 7.0-8.5 ppm).

-

Methyl Protons: Two singlets in the aliphatic region (around 2.0-2.5 ppm).

-

Methylene Protons: A singlet corresponding to the CH₂ group linking the pyrrole and pyridine rings.

-

Aldehyde Proton: A singlet in the downfield region (around 9.0-10.0 ppm).

-

-

-

¹³C NMR Spectroscopy Protocol:

-

A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is prepared.[9]

-

The ¹³C NMR spectrum is acquired, often requiring a larger number of scans for adequate signal-to-noise.

-

Predicted ¹³C NMR Spectral Features:

-

Distinct signals for each of the 12 unique carbon atoms in the molecule.

-

The carbonyl carbon of the aldehyde will appear significantly downfield (typically >180 ppm).

-

Signals for the pyrrole and pyridine ring carbons will be in the aromatic region (110-160 ppm).

-

Signals for the two methyl carbons and the methylene carbon will be in the aliphatic region.

-

-

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Protocol (Thin Solid Film Method):

-

A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride.[10]

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[11]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

The FT-IR spectrum is recorded.

-

Expected Characteristic IR Absorption Bands:

-

C=O stretch (aldehyde): A strong absorption band around 1670-1700 cm⁻¹.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C and C=N stretches (aromatic rings): Absorptions in the 1400-1600 cm⁻¹ region.

-

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[12]

-

Protocol (Electrospray Ionization - ESI):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source of the mass spectrometer.

-

The mass spectrum is acquired in positive ion mode.

-

Expected Mass Spectrum:

-

A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 201.25.

-

Fragmentation patterns may involve cleavage of the bond between the methylene group and the pyridine or pyrrole rings.

-

-

Diagram of the Analytical Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the title compound.

Conclusion: A Foundation for Future Research

This technical guide has outlined the core physicochemical properties, a logical synthetic pathway, and a comprehensive suite of analytical protocols for the characterization of this compound. While a complete experimental dataset for this specific molecule is not yet prevalent in the literature, the methodologies and predicted data presented here provide a robust framework for its synthesis and characterization. For researchers in drug discovery and materials science, this guide serves as a foundational document, enabling the confident synthesis and validation of this promising heterocyclic compound, and paving the way for its exploration in various scientific applications.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 17, 2026, from [Link][10]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved January 17, 2026, from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(1), 86.[11]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 17, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 17, 2026, from [Link]

-

Williams, T. D., Vrkoslav, V., & Davies, S. S. (2005). Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. Analytical chemistry, 77(10), 3383-9.[13]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 17, 2026, from [Link][5]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved January 17, 2026, from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 17, 2026, from [Link][6]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved January 17, 2026, from [Link]

-

Unknown. (2021). experiment (1) determination of melting points. Retrieved January 17, 2026, from [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Retrieved January 17, 2026, from [Link][7]

-

Li, C. M., Sun, C. Q., & Chen, W. (2006). Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. Analytical and bioanalytical chemistry, 385(4), 704-12.[14]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved January 17, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 17, 2026, from [Link][8]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]

-

Singh, V., & Sharma, B. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules (Basel, Switzerland), 26(16), 4983.[15]

-

Tallman, K. A., & Porter, N. A. (2016). MASS SPECTROMETRY OF FATTY ALDEHYDES. Journal of lipid research, 57(5), 756-66.[12]

-

Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009.[16]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Nan, A., Craciunescu, I., Turcu, R., Reichert, D., & Liebscher, J. (2008). Synthesis and characterization of new functionalised pyrrole copolymers. Journal of Optoelectronics and Advanced Materials, 10(9), 2265-2270.[17]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved January 17, 2026, from [Link]

-

Kamal, A., Nayak, V. L., Bagaria, S., Vishnuvardhan, M. V. P. S., & Ramakrishna, S. (2021). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules (Basel, Switzerland), 26(11), 3295.[18]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.[19]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved January 17, 2026, from [Link]

-

Anary-Abbasinejad, M., Masoudi, M., & Shahbazi-Manshadi, M. R. (2019). Regular Article. Organic Chemistry Research, 5(2), 143-149.[20]

-

Galimberti, M., Barbera, V., & Sebastiano, R. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules (Basel, Switzerland), 29(4), 861.[4]

-

Kumar, V., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266.[1]

-

Global Substance Registration System. (n.d.). 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE. Retrieved January 17, 2026, from [Link]

-

Lima, S. A., & Serra, O. A. (2020). Strategies for Corrole Functionalization. Chemical reviews, 120(18), 9993-10048.[21]

-

Palenzuela Conde, J., Elsegood, M. R. J., & Ryder, K. S. (2004). N-Benzyl-2,5-bis(2-thienyl)pyrrole. Acta crystallographica. Section C, Crystal structure communications, 60(Pt 3), o166-8.[22]

-

Palenzuela Conde, J., Elsegood, M. R. J., & Ryder, K. S. (2004). N-Benzyl-2,5-bis(2-thienyl)pyrrole. Acta crystallographica. Section C, Crystal structure communications, 60(Pt 3), o166-8.[23]

-

Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H -. Retrieved January 17, 2026, from [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde DiscoveryCPR 35711-47-8 [sigmaaldrich.com]

- 3. 2,5-DIMETHYL-1-PYRIDIN-3-YL-1H-PYRROLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. byjus.com [byjus.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. | University of Kentucky College of Arts & Sciences [bls.as.uky.edu]

- 14. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. orgchemres.org [orgchemres.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. N-Benzyl-2,5-bis(2-thienyl)pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde: A Versatile Heterocyclic Building Block

Executive Summary: This document provides a comprehensive technical overview of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde (CAS No. 878424-30-7), a key heterocyclic intermediate for researchers and professionals in medicinal chemistry and drug development. This guide details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, explores its chemical reactivity, and discusses its potential applications as a scaffold in the design of novel therapeutics. The synthesis is presented as a validated, two-step process, combining the classical Paal-Knorr pyrrole synthesis with a subsequent Vilsmeier-Haack formylation, providing a reliable route to this valuable molecule.

Compound Identification and Physicochemical Properties

2,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde is a polysubstituted aromatic heterocycle incorporating both a pyrrole and a pyridine moiety. These structural features make it an attractive starting material for library synthesis and lead optimization campaigns. While extensive experimental data for this specific compound is not broadly published, its key properties can be compiled from chemical supplier data and computational predictions.

| Property | Value | Source |

| CAS Number | 878424-30-7 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O | Computational |

| Molecular Weight | 214.26 g/mol | Computational |

| Appearance | Expected to be an off-white to yellow or brown solid | Analogy[2] |

| IUPAC Name | 2,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde | - |

| Synonyms | 1-(3-Pyridinylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | [1] |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, DMSO | General |

Synthesis and Mechanistic Rationale

The synthesis of this target molecule is logically approached as a two-stage process. This methodology provides high yields and regiochemical control, which are paramount for producing reliable intermediates in a drug discovery setting. The overall workflow begins with the formation of the core pyrrole ring, followed by the introduction of the aldehyde functional group.

Sources

A Technical Guide to the Biological Activity of Novel Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and structural versatility allow for the development of compounds with a vast range of biological activities.[3][4] This guide provides an in-depth analysis of the therapeutic potential of novel pyrrole derivatives, moving beyond a simple catalog of activities to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will dissect the role of these compounds as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering field-proven insights and detailed protocols to empower researchers in the ongoing quest for next-generation therapeutics.[5][6][7]

Introduction: The Pyrrole Scaffold - A Cornerstone of Modern Drug Discovery

The pyrrole scaffold is a cornerstone in the design of bioactive molecules, found in essential biological structures like heme, chlorophyll, and vitamin B12.[2][8] In pharmacology, its presence in commercially available drugs such as the anti-inflammatory agent Tolmetin, the analgesic Ketorolac, and the multi-kinase inhibitor Sunitinib underscores its clinical significance.[9][10][11] The scaffold's value lies in its aromaticity and the ability of the nitrogen heteroatom to engage in hydrogen bonding, while the carbon positions offer multiple sites for substitution. This chemical tractability enables chemists to fine-tune the steric and electronic properties of derivatives to achieve high affinity and selectivity for specific biological targets.[1][3] This guide delves into four key areas where novel pyrrole derivatives are making a significant impact.

Section 1: Anticancer Activity of Novel Pyrrole Derivatives

The development of effective anticancer agents remains a paramount challenge, with a continuous need for drugs that can overcome resistance and offer improved safety profiles.[12] Pyrrole derivatives have emerged as a highly promising class of anticancer compounds, targeting various hallmarks of cancer through diverse mechanisms of action.[5][13]

Mechanism 1: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition

Expertise & Experience: The mitotic spindle, composed of microtubules, is a critical component of cell division, making it a well-validated target for cancer chemotherapy. Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. Novel 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization, effectively halting cancer cell growth.[14][15] The strategic placement of a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety on the pyrrole core was found to be essential for potent activity, demonstrating a clear structure-activity relationship.[14][15]

Data Presentation: Anticancer Activity of ARAP Derivatives

| Compound | Target Cell Line | Activity (GI₅₀) | Key Finding | Reference |

| ARAP 22 | NCI-ADR-RES (P-glycoprotein overexpressing) | Nanomolar range | Potent against multidrug-resistant cell lines | [14] |

| ARAP 27 | Medulloblastoma D283 | Nanomolar range | Also inhibits the Hedgehog signaling pathway | [15] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to quantitatively measure the effect of a test compound on the assembly of purified tubulin into microtubules. The causality behind this choice is that a direct measure of polymerization inhibition provides unambiguous evidence of target engagement, a critical step in validating the mechanism of action.

-

Preparation of Reagents:

-

Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 10 mg/mL. Snap-freeze aliquots in liquid nitrogen and store at -80°C.

-

GTP Stock: Prepare a 100 mM solution of GTP in buffer.

-

Test Compounds: Prepare 100X stock solutions in DMSO. Paclitaxel (polymerization promoter) and Vinblastine (polymerization inhibitor) should be used as positive and negative controls, respectively.

-

-

Assay Procedure:

-

On ice, add 5 µL of 10X test compound dilution (or DMSO vehicle) to the wells of a pre-chilled 96-well plate.

-

In a separate tube on ice, dilute the tubulin stock to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP.

-

Add 45 µL of the tubulin/GTP mix to each well. The final tubulin concentration will be ~2.7 mg/mL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance (OD 340 nm) versus time for each concentration of the test compound.

-

Calculate the rate of polymerization from the linear phase of the curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Mandatory Visualization: Mechanism of Tubulin Inhibition

Caption: Pyrrole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism 2: Protein Kinase Inhibition

Expertise & Experience: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer.[16] Pyrrole derivatives have been successfully designed to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Casein Kinase II (CK2).[11][16][17] For example, novel pyrrolo[1,2-a]quinoxaline derivatives have shown potent and selective inhibition of human protein kinase CK2, a target implicated in both cancer and inflammatory disorders.[17] The design of these inhibitors often involves creating structures that can fit into the ATP-binding pocket of the kinase, acting as competitive inhibitors.[16]

Data Presentation: Inhibition of Protein Kinase CK2

| Compound ID | Structure Class | Target Kinase | Activity (IC₅₀) | Reference |

| 1c | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | Human CK2 | 49 nM | [17] |

| MI-1 | 1H-pyrrole-2,5-dione | EGFR, VEGFR | Micromolar range | [16] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common, non-radioactive method for assessing kinase inhibition. The choice of an ELISA-based format is driven by its high throughput, safety (no radioisotopes), and adaptability to various kinases by simply changing the substrate and capture antibody.

-

Plate Coating: Coat a 96-well high-binding plate with a substrate specific to the kinase of interest (e.g., poly-Glu-Tyr for tyrosine kinases) overnight at 4°C. Wash 3 times with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20).

-

Kinase Reaction:

-

Add 25 µL of 2X kinase buffer to each well.

-

Add 5 µL of 10X test compound dilution (or DMSO vehicle).

-

Add 10 µL of 2.5X ATP solution.

-

Initiate the reaction by adding 10 µL of 5X kinase solution (e.g., recombinant human CK2). Staurosporine is often used as a pan-kinase inhibitor control.

-

Incubate for 60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction by washing the plate 5 times with PBS-T.

-

Add a primary antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate for 1 hour at room temperature.

-

Wash the plate 3 times.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate 5 times.

-

Add TMB substrate and incubate in the dark until color develops. Stop the reaction with 2N H₂SO₄.

-

-

Data Analysis: Read absorbance at 450 nm. Calculate percent inhibition relative to the DMSO control and determine IC₅₀ values using non-linear regression.

Mandatory Visualization: Kinase Signaling Pathway Inhibition

Caption: Pyrrole kinase inhibitors block ATP binding, halting downstream signaling for cell growth.

Section 2: Antimicrobial Applications

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms.[18][19] Pyrrole and its fused derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[20][21]

Expertise & Experience: The antimicrobial efficacy of pyrrole derivatives is often linked to their ability to interact with essential biomolecules in pathogens.[18] Fused pyrrole systems, such as pyrrolo-pyrimidines, are particularly interesting as they mimic the structure of natural purines and can interfere with nucleic acid synthesis.[19][21] Structure-activity relationship studies have shown that specific substitutions on the pyrrole ring are critical for potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi.[18]

Data Presentation: Antimicrobial Activity of Novel Pyrroles

| Compound Class | Target Organism | Activity (MIC) | Key Finding | Reference |

| Fused Pyrrole (3c) | Candida albicans | Low µg/mL | Potent antifungal activity | [18] |

| Pyrrole-based Chalcone (7) | Candida krusei | Low µg/mL | Higher activity than ketoconazole | [22] |

| Fused Pyrrole (5c) | Gram-negative bacteria | Moderate µg/mL | Shows promise against resistant strains | [18] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its selection is based on its reproducibility, scalability, and the quantitative nature of the results, which are essential for comparing the potency of different compounds.

-

Preparation:

-

Prepare a 2X stock of the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.

-

Prepare serial two-fold dilutions of the test compounds in a 96-well plate using the 2X medium. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL and the medium to 1X concentration.

-

Include a positive control (inoculum, no compound) and a negative control (medium only) on each plate.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi (e.g., 24-48 hours for yeast).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring absorbance at 600 nm.

Mandatory Visualization: MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrrole derivatives.

Section 3: Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[23][24] Pyrrole derivatives, including well-known NSAIDs like Tolmetin, have long been recognized for their anti-inflammatory effects.[10] Novel derivatives continue this legacy, often targeting key enzymes in the inflammatory cascade with improved selectivity and potency.

Expertise & Experience: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they mediate the production of prostaglandins.[25] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[10] Researchers have successfully designed novel N-pyrrole carboxylic acid derivatives that show potent and selective inhibition of COX-2, demonstrating the scaffold's utility in creating safer anti-inflammatory drugs.[25] Other pyrrole derivatives act by inhibiting protein kinases involved in inflammatory signaling.[23][24]

Data Presentation: COX Inhibition by Pyrrole Derivatives

| Compound Class | Target | Activity (IC₅₀) | Selectivity (COX-1/COX-2) | Reference |

| N-pyrrolylcarboxylic acids | COX-2 | Potent (µM range) | Selective for COX-2 | [10][25] |

| Pyrrolopyridines (3i, 3l) | COX-2 | Promising activity | Showed selectivity in docking | [10][26] |

| MI-1 | Protein Kinases | N/A | N/A | [23][24] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay provides a direct measure of an inhibitor's ability to block the peroxidase activity of the COX-2 enzyme. A colorimetric readout is chosen for its simplicity and ease of use in a standard laboratory setting without the need for specialized equipment.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme: Add to the assay buffer to a final concentration of 1 µM.

-

Enzyme: Prepare purified ovine or human recombinant COX-2 enzyme in the assay buffer.

-

Substrate: Prepare arachidonic acid solution.

-

Colorimetric Substrate: Prepare N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

-

Assay Procedure:

-

To a 96-well plate, add 150 µL of assay buffer containing heme.

-

Add 10 µL of test compound dilution (or DMSO vehicle). Celecoxib should be used as a positive control.

-

Add 10 µL of COX-2 enzyme and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid substrate.

-

Immediately add 10 µL of TMPD.

-

Read the absorbance at 590 nm over 5 minutes. The rate of color development is proportional to COX-2 activity.

-

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.

Section 4: Neuroprotective Activities

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and enzymatic dysregulation.[27][28] Pyrrole-containing compounds have shown significant promise as neuroprotective agents by targeting these underlying pathologies.[29][30]

Expertise & Experience: The neuroprotective mechanism of many pyrrole derivatives is multifaceted. Some act as potent antioxidants, scavenging free radicals and protecting neuronal cells from oxidative damage induced by toxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[27][30] This is often evaluated in neuronal cell lines like SH-SY5Y.[27][28] Other derivatives are designed as enzyme inhibitors, targeting key players like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[31] Dual-acting inhibitors that target both AChE and MAO-B are of particular interest for Alzheimer's disease, and novel pyrrole-based hydrazides have demonstrated this valuable polypharmacological profile.[31]

Data Presentation: Neuroprotective and Enzyme Inhibitory Activity

| Compound Class | Biological Activity | Target/Model | Key Finding | Reference |

| Pyrrole-based azomethines | Neuroprotective | 6-OHDA toxicity model | Significant antioxidant effects | [27][28] |

| Pyrrole-based hydrazide (vh0) | Dual Enzyme Inhibitor | MAO-B / AChE | Selective MAO-B inhibition (IC₅₀ = 0.665 µM) | [31] |

| Pyrrole-based hydrazones (17i, 17j) | Neuroprotective | t-BuOOH stress model | Preserves glutathione levels | [29] |

Experimental Protocol: MTT Assay for Cell Viability in a Neurotoxicity Model

This protocol is essential for assessing the protective effect of a compound against a neurotoxin. The MTT assay is a trusted, colorimetric method based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. This provides a reliable proxy for cell viability.

-

Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the novel pyrrole derivative for 24 hours. This step is crucial to see if the compound can prophylactically protect the cells.

-

Induction of Neurotoxicity: Add a neurotoxin, such as 6-OHDA (final concentration 100 µM), to the wells (except for the vehicle control group) and incubate for another 24 hours.

-

MTT Assay:

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. A statistically significant increase in viability in the compound + toxin group compared to the toxin-only group indicates a neuroprotective effect.

Mandatory Visualization: Dual Inhibition for Alzheimer's Disease

Caption: Dual-acting pyrroles inhibit both AChE and MAO-B, a promising strategy for Alzheimer's.

Conclusion and Future Perspectives

The pyrrole scaffold continues to prove its immense value in medicinal chemistry, serving as a foundation for the development of novel therapeutics with a remarkable breadth of biological activity. The research highlighted in this guide demonstrates that through rational design and a deep understanding of structure-activity relationships, pyrrole derivatives can be optimized to act as potent and selective anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The future of pyrrole-based drug discovery is bright, with ongoing efforts focused on creating multi-target agents, overcoming drug resistance, and improving the safety profiles of existing therapies. The continued exploration of this versatile scaffold is certain to yield the next generation of innovative medicines.[3][12]

References

-

Title: New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances Source: PubMed URL: [Link]

-

Title: Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro Source: PubMed URL: [Link]

-

Title: Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate Source: PubMed URL: [Link]

-

Title: Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study Source: PubMed URL: [Link]

-

Title: New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer Source: PubMed URL: [Link]

-

Title: Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents Source: SpringerLink URL: [Link]

-

Title: New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation Source: MDPI URL: [Link]

-

Title: Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro Source: MDPI URL: [Link]

-

Title: Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro (Duplicate) Source: MDPI URL: [Link]

-

Title: Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety Source: PubMed URL: [Link]

-

Title: Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation Source: MDPI URL: [Link]

-

Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL: [Link]

-

Title: Bioactive pyrrole-based compounds with target selectivity Source: PubMed Central (PMC) URL: [Link]

-

Title: Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates Source: MDPI URL: [Link]

-

Title: Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection Source: PubMed URL: [Link]

-

Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: PubMed Central (PMC) URL: [Link]

-

Title: Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances (PDF) Source: ResearchGate URL: [Link]

-

Title: Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR Source: PubMed URL: [Link]

-

Title: Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers Source: PubMed URL: [Link]

-

Title: Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives Source: RJPT URL: [Link]

-

Title: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 Source: PubMed URL: [Link]

-

Title: Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors Source: MDPI URL: [Link]

-

Title: A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity Source: MDPI URL: [Link]

-

Title: Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships Source: PubMed URL: [Link]

-

Title: A review article on biological importance of pyrrole Source: oaji.net URL: [Link]

-

Title: Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety (Request PDF) Source: ResearchGate URL: [Link]

-

Title: Pyrrole: An insight into recent pharmacological advances with structure activity relationship Source: ResearchGate URL: [Link]

-

Title: Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate Source: PubMed Central (PMC) URL: [Link]

-

Title: Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells Source: PubMed Central (PMC) URL: [Link]

-

Title: A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets Source: PubMed URL: [Link]

-

Title: Biological profile of pyrrole derivatives: A review (Request PDF) Source: ResearchGate URL: [Link]

-

Title: Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor (PDF) Source: ResearchGate URL: [Link]

-

Title: Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds Source: Ommega Online URL: [Link]

-

Title: Bioactive pyrrole-based compounds with target selectivity (Request PDF) Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors Source: Frontiers URL: [Link]

-

Title: Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators (PDF) Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review article on biological importance of pyrrole [wisdomlib.org]

- 7. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors [mdpi.com]

- 30. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide: A Core Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry, featured in blockbuster drugs such as atorvastatin and sunitinib.[2] The versatility of the pyrrole core allows for the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide focuses on a specific pyrrole derivative, N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide (Chemical Formula: C13H14N2O), providing a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and its emerging role in drug development.

While the molecular formula C13H14N2O can represent numerous isomers, this guide will center on N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide, a well-defined structure with significant potential in medicinal chemistry. This compound belongs to the broader class of pyrrole-3-carboxamides, which have garnered considerable attention for their therapeutic potential, notably as kinase inhibitors.[4]

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the molecular formula C13H14N2O and the structure shown below is N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide .[5]

Structure:

Numbering and Substituent Identification:

-

The pyrrole ring is numbered starting from the nitrogen atom as position 1.

-

The carboxamide group is attached to the 3rd position of the pyrrole ring.

-

The nitrogen atom of the carboxamide is substituted with a 2,6-dimethylphenyl group.

Synthesis of N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide: A Step-by-Step Protocol

Part 1: Synthesis of the Pyrrole-3-carboxylic Acid Intermediate

The pyrrole-3-carboxylic acid core can be synthesized via several methods, with the Paal-Knorr synthesis being a classic and versatile approach.[6]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a 1,4-dicarbonyl compound (e.g., a substituted succinaldehyde or a derivative) with a primary amine or ammonia in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by precipitation upon the addition of water or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Amidation to Yield N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide

The final step involves the formation of an amide bond between the pyrrole-3-carboxylic acid and 2,6-dimethylaniline. This can be efficiently carried out by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine (Schotten-Baumann reaction), or by using a peptide coupling agent.

Experimental Protocol: Amidation via Acyl Chloride

-

Activation of the Carboxylic Acid: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole-3-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude pyrrole-3-carbonyl chloride.[2]

-

Amide Bond Formation: In a separate flask, dissolve 2,6-dimethylaniline and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a dry, aprotic solvent. Cool the solution to 0 °C and add the freshly prepared pyrrole-3-carbonyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide.

Diagram of the Synthetic Workflow:

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway by a pyrrole-3-carboxamide derivative.

Antimicrobial Activity

Pyrrole derivatives have also demonstrated significant potential as antimicrobial agents. [7]The ability to synthesize a diverse library of substituted pyrroles allows for the fine-tuning of their activity against various bacterial and fungal strains. The N-arylpyrrole moiety, in particular, has been identified as a promising scaffold for the development of broad-spectrum antimicrobial agents. [8]

Conclusion and Future Perspectives

N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide represents a molecule of significant interest for researchers and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structural features make it a prime candidate for targeting a range of biological macromolecules. The broader class of pyrrole-3-carboxamides has already shown considerable promise as kinase inhibitors and antimicrobial agents. Future research should focus on the detailed biological evaluation of N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide to uncover its specific therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the substituent groups on both the pyrrole and phenyl rings, will be crucial in optimizing its potency and selectivity for specific biological targets. The insights provided in this guide serve as a foundational resource for further exploration and development of this promising chemical entity.

References

-

Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed. (2014, September 1). Retrieved January 17, 2026, from [Link]

-

N-(2,6-dimethylphenyl)-1H-pyrrole-3-carboxamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Retrieved January 17, 2026, from [Link]

-

Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed Central. (2025, July 8). Retrieved January 17, 2026, from [Link]

-

Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

N-(2,6-Dimethylphenyl)succinamic acid - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing. (2021, January 29). Retrieved January 17, 2026, from [Link]

-

Amide Formation Part 2: Preparation of Lidocaine Lab Report - Chemistry Connected. (n.d.). Retrieved January 17, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scispace.com [scispace.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Dimethyl-Pyrrole Compounds: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a broad spectrum of biological activities. Among its many derivatives, dimethyl-pyrrole compounds have emerged as a particularly promising class, demonstrating significant therapeutic potential across a range of diseases. Their structural versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making them attractive candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of dimethyl-pyrrole compounds, detailing their mechanisms of action, and providing practical experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Dimethyl-pyrrole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, primarily by modulating critical signaling pathways involved in cell growth, proliferation, and survival. A major focus of research has been their activity as kinase inhibitors.

Kinase Inhibition: A Prominent Anticancer Mechanism

Many dimethyl-pyrrole-containing compounds function as competitive inhibitors of protein kinases, enzymes that play a crucial role in cellular signal transduction. Overactivity of certain kinases is a hallmark of many cancers.

1.1.1. Targeting Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key RTKs involved in tumor growth and angiogenesis. Several pyrrole derivatives have been synthesized as inhibitors of these kinases.[1] The pyrrolo[2,3-d]pyrimidine nucleus, in particular, serves as a deaza-isostere of adenine, the core component of ATP, allowing these compounds to compete with ATP for binding to the kinase domain.

The binding of these compounds to the ATP-binding site of EGFR and VEGFR blocks the downstream signaling cascades that promote cell proliferation and the formation of new blood vessels that supply tumors. This inhibitory action can lead to cell cycle arrest and apoptosis.

Signaling Pathway: EGFR/VEGFR Inhibition by Dimethyl-Pyrrole Compounds

Caption: EGFR/VEGFR signaling and its inhibition by dimethyl-pyrrole compounds.

Induction of Apoptosis: Triggering Programmed Cell Death

Beyond kinase inhibition, certain dimethyl-pyrrole derivatives can induce apoptosis through other mechanisms. One notable pathway involves the c-Jun N-terminal kinase (JNK) signaling cascade. Activation of JNK can lead to the phosphorylation and subsequent inactivation of anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards programmed cell death.

Table 1: Anticancer Activity of Selected Dimethyl-Pyrrole Compounds

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidines | c-Src | Various | <0.05 | [2] |

| Pyrrolo[3,4-c]pyrrole | Not specified | MCF-7 | 4.0 - 20.0 | |

| Phenylpyrroloquinolinones | Microtubules | HeLa, HT-29, MCF-7 | 0.0001 - 0.0002 |

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Test dimethyl-pyrrole compound

-

Recombinant protein kinase (e.g., EGFR, VEGFR)

-

Specific kinase substrate

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer

-

Dimethyl sulfoxide (DMSO)

-

Known kinase inhibitor (positive control)

-

Luminescence-based kinase assay kit

-

White, opaque 384-well microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations.

-

Assay Plate Preparation: Add the diluted compounds, positive control, and a DMSO-only negative control to the wells of the 384-well plate.

-

Kinase Reaction: Add the kinase and its specific substrate to all wells.

-

Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Add the kinase assay reagent to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Workflow: In Vitro Kinase Inhibition Assay

Caption: A streamlined workflow for determining kinase inhibition.

II. Anti-Inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Dimethyl-pyrrole compounds have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes